pKa Shift Induced by 5-Bromo Substitution: Enhanced Acidity vs. 4-Methyl and Parent Analogs
The 5-bromo substituent significantly increases acidity compared to the non-brominated 4-methylthiazole-2-carboxylic acid and the parent thiazole-2-carboxylic acid. The target compound exhibits a predicted pKa of 2.76±0.10 , whereas 4-methylthiazole-2-carboxylic acid has a calculated pKa of 2.96 [1] and thiazole-2-carboxylic acid shows a pKa of ~2.96 [2]. This ~0.2 unit decrease in pKa corresponds to a ~1.6-fold increase in the proportion of ionized species at physiological pH 7.4, which can profoundly impact solubility, permeability, and target engagement.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.76 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-methylthiazole-2-carboxylic acid: 2.96 (calculated); thiazole-2-carboxylic acid: 2.96 (calculated) |
| Quantified Difference | ΔpKa ≈ -0.20 |
| Conditions | Calculated/predicted values using standard computational methods |
Why This Matters
The increased acidity alters the ionization profile, directly influencing aqueous solubility and passive membrane permeability, which are critical parameters for biological assays and in vivo applications.
- [1] ChemBase. 4-methyl-1,3-thiazole-2-carboxylic acid. Calculated pKa: 2.960697. View Source
- [2] ChemBase. 1,3-thiazole-2-carboxylic acid. Calculated pKa: 2.9605227. View Source
